
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of pyridine, thiophene, and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methylpyridine-2-amine with 5-pyridin-2-ylthiophene-2-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the final thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H14N4S2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)-4-(5-pyridin-2-ylthiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H14N4S2/c1-12-7-9-20-17(10-12)22-18-21-14(11-23-18)16-6-5-15(24-16)13-4-2-3-8-19-13/h2-11H,1H3,(H,20,21,22) |
Clave InChI |
XNUBYHLCQNGPAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC=C(S3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



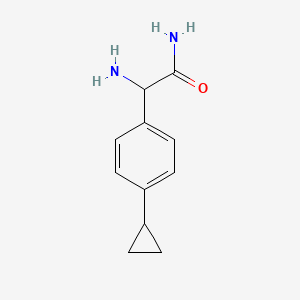
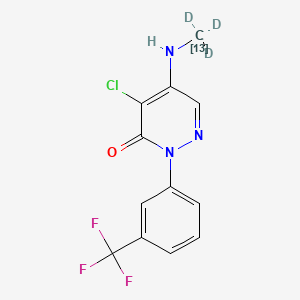
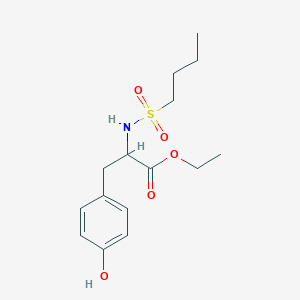
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
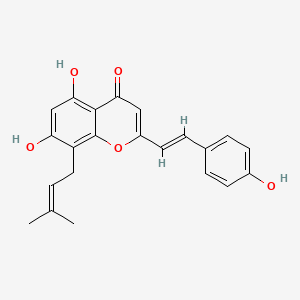

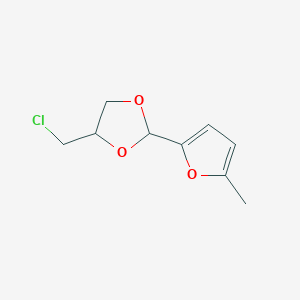


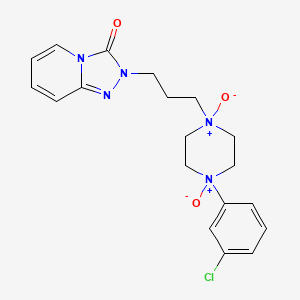
![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
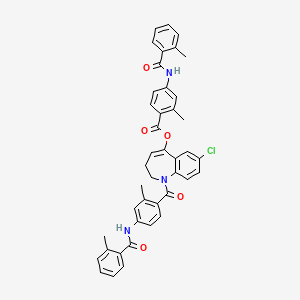
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
